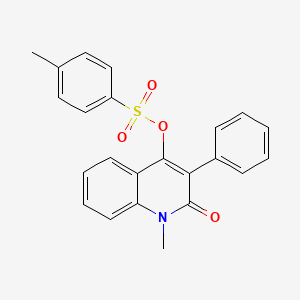
(1-Methyl-2-oxo-3-phenylquinolin-4-yl) 4-methylbenzenesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-Methyl-2-oxo-3-phenylquinolin-4-yl) 4-methylbenzenesulfonate is a complex organic compound that belongs to the quinolinone family. This compound is characterized by its unique structure, which includes a quinolinone core substituted with a methyl group, a phenyl group, and a sulfonyl group attached to a methylphenyl moiety. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1-Methyl-2-oxo-3-phenylquinolin-4-yl) 4-methylbenzenesulfonate typically involves multiple steps. One common method includes the initial formation of the quinolinone core, followed by the introduction of the methyl, phenyl, and sulfonyl groups. The reaction conditions often require the use of catalysts, such as anhydrous aluminum chloride, and solvents like dichloromethane or dimethyl sulfoxide. The reactions are usually carried out under controlled temperatures to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for efficiency, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations. The use of continuous flow reactors and advanced purification techniques, such as chromatography, ensures the consistent production of high-quality this compound .
Análisis De Reacciones Químicas
Types of Reactions
(1-Methyl-2-oxo-3-phenylquinolin-4-yl) 4-methylbenzenesulfonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinolinone derivatives with different oxidation states.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced quinolinone derivatives.
Common Reagents and Conditions
The common reagents used in these reactions include strong oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). The reactions are typically conducted under controlled conditions, such as low temperatures for oxidation and reduction reactions, and the presence of a suitable solvent to facilitate the substitution reactions .
Major Products
The major products formed from these reactions include various quinolinone derivatives with altered functional groups, which can exhibit different chemical and biological properties. These derivatives are often used as intermediates in the synthesis of more complex molecules .
Aplicaciones Científicas De Investigación
(1-Methyl-2-oxo-3-phenylquinolin-4-yl) 4-methylbenzenesulfonate has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of (1-Methyl-2-oxo-3-phenylquinolin-4-yl) 4-methylbenzenesulfonate involves its interaction with specific molecular targets within biological systems. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell division, thereby exhibiting anticancer properties. The exact molecular pathways and targets are still under investigation, but preliminary studies suggest that it may interfere with key signaling pathways involved in cell growth and proliferation .
Comparación Con Compuestos Similares
Similar Compounds
1- { [ (4-METHYLPHENYL)SULFONYL]OXY}-2 (1H)-PYRIDINONE: This compound shares a similar sulfonyl group but has a pyridinone core instead of a quinolinone core.
2- (2- { [ (4-METHYLPHENYL)SULFONYL]OXY}CYCLOPENTYL)-5-OXO-1-CYCLOPENTEN-1-YL 4-METHYLBENZENESULFONATE: Another compound with a sulfonyl group, but with a different core structure.
Uniqueness
(1-Methyl-2-oxo-3-phenylquinolin-4-yl) 4-methylbenzenesulfonate is unique due to its specific combination of functional groups and its quinolinone core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications. Its ability to undergo diverse chemical reactions and its potential biological activities set it apart from other similar compounds .
Propiedades
Número CAS |
110216-91-6 |
|---|---|
Fórmula molecular |
C23H19NO4S |
Peso molecular |
405.5 g/mol |
Nombre IUPAC |
(1-methyl-2-oxo-3-phenylquinolin-4-yl) 4-methylbenzenesulfonate |
InChI |
InChI=1S/C23H19NO4S/c1-16-12-14-18(15-13-16)29(26,27)28-22-19-10-6-7-11-20(19)24(2)23(25)21(22)17-8-4-3-5-9-17/h3-15H,1-2H3 |
Clave InChI |
LYOXVVHMQNGCLG-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=C(C(=O)N(C3=CC=CC=C32)C)C4=CC=CC=C4 |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)OC2=C(C(=O)N(C3=CC=CC=C32)C)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















